

# Application Notes and Protocols for Measuring Treg Induction by 5-ASA

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## Compound of Interest

Compound Name: *AhR agonist 5*

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## Introduction

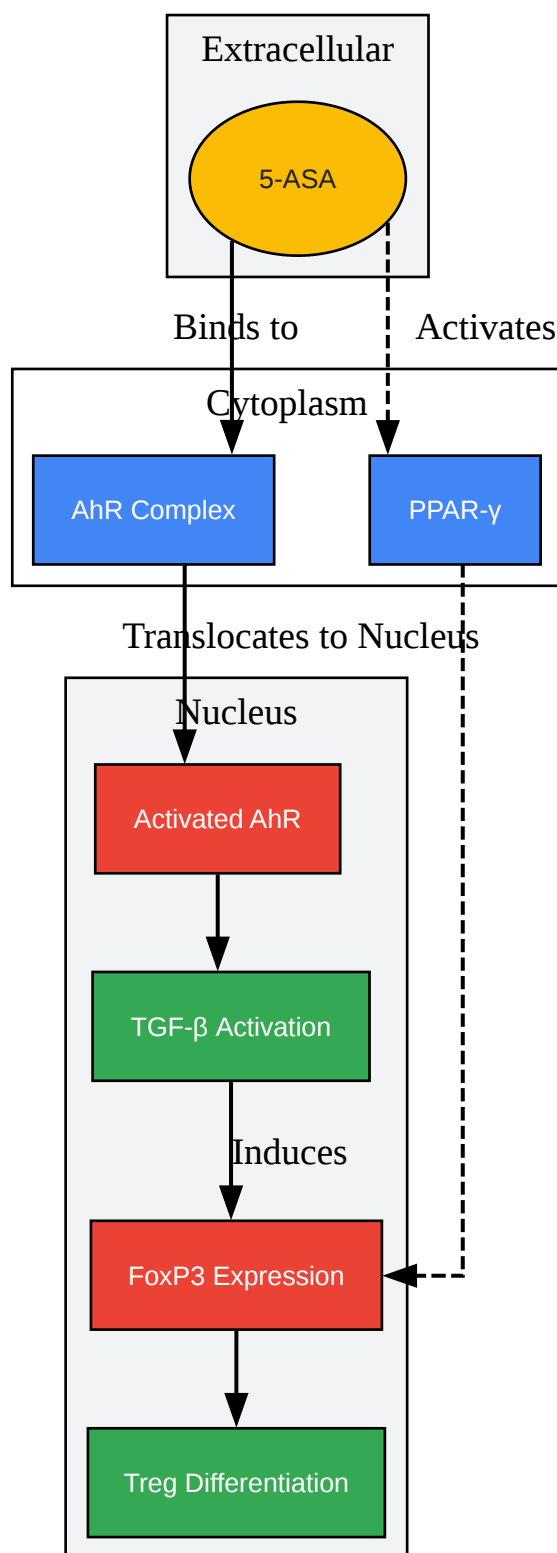
Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and self-tolerance. The induction of Tregs is a promising therapeutic strategy for various inflammatory and autoimmune diseases. 5-aminosalicylic acid (5-ASA), a first-line treatment for inflammatory bowel disease (IBD), has been shown to exert some of its anti-inflammatory effects by inducing the differentiation of Tregs.[1] This document provides a detailed protocol for the in vitro induction of Tregs in human peripheral blood mononuclear cells (PBMCs) by 5-ASA and their subsequent quantification using flow cytometry.

## Signaling Pathways of 5-ASA in Treg Induction

5-aminosalicylic acid is understood to induce the differentiation of regulatory T cells primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Upon binding of 5-ASA, the AhR translocates to the nucleus and promotes the transcription of target genes, leading to an increase in the active form of Transforming Growth Factor-beta (TGF- $\beta$ ).

[1] TGF- $\beta$  is a key cytokine that drives the differentiation of naive T cells into Tregs by inducing the expression of the master transcription factor FoxP3.

A secondary pathway that may contribute to 5-ASA-mediated Treg induction involves the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- $\gamma$ ). Activation of PPAR- $\gamma$  has also been linked to the induction of FoxP3 and the promotion of a Treg phenotype.



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**Figure 1:** Signaling pathway of 5-ASA in Treg induction.

## Experimental Protocols

### In Vitro Induction of Tregs with 5-ASA

This protocol describes the induction of Tregs from human peripheral blood mononuclear cells (PBMCs) using 5-ASA.

#### Materials:

- Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- 5-aminosalicylic acid (5-ASA) stock solution (e.g., 100 mM in DMSO)
- Cell culture plates (96-well or 24-well)
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Seed 1 mL of the cell suspension into each well of a 24-well plate (or 200 µL into a 96-well plate).
- Prepare working solutions of 5-ASA in complete RPMI-1640 medium from the stock solution. It is recommended to test a range of concentrations (e.g., 100 µM, 250 µM, 500 µM).
- Add the desired final concentration of 5-ASA to the cell cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest 5-ASA treatment.
- Incubate the cells for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, harvest the cells for flow cytometry analysis.

## Flow Cytometry Protocol for Treg Measurement

This protocol outlines the staining procedure for identifying and quantifying Tregs (CD4<sup>+</sup>CD25<sup>+</sup>FoxP3<sup>+</sup>) from the 5-ASA treated PBMCs.

### Materials:

- Harvested cells from the in vitro induction protocol
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies:
  - Anti-Human CD3 (e.g., PerCP-Cy5.5)
  - Anti-Human CD4 (e.g., FITC)
  - Anti-Human CD25 (e.g., APC)
  - Anti-Human CD127 (e.g., PE-Cy7)
  - Anti-Human FoxP3 (e.g., PE)
- FoxP3/Transcription Factor Staining Buffer Set
- Flow cytometer

### Procedure:

- Cell Surface Staining: a. Wash the harvested cells twice with FACS buffer. b. Resuspend the cell pellet in 100  $\mu$ L of FACS buffer. c. Add the titrated amounts of anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
- Fixation and Permeabilization: a. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells twice with 1X Permeabilization Buffer.

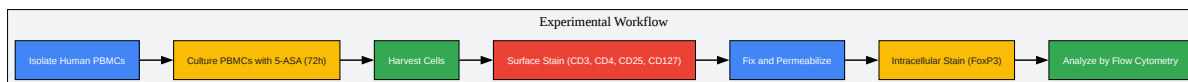
- Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100  $\mu\text{L}$  of 1X Permeabilization Buffer. b. Add the titrated amount of anti-FoxP3 antibody. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 1X Permeabilization Buffer.
- Acquisition: a. Resuspend the final cell pellet in 300-500  $\mu\text{L}$  of FACS buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for accurate analysis.

## Data Presentation

The following table summarizes expected quantitative data for Treg induction by 5-ASA based on in vitro studies with mouse naive CD4<sup>+</sup> T cells.[1]

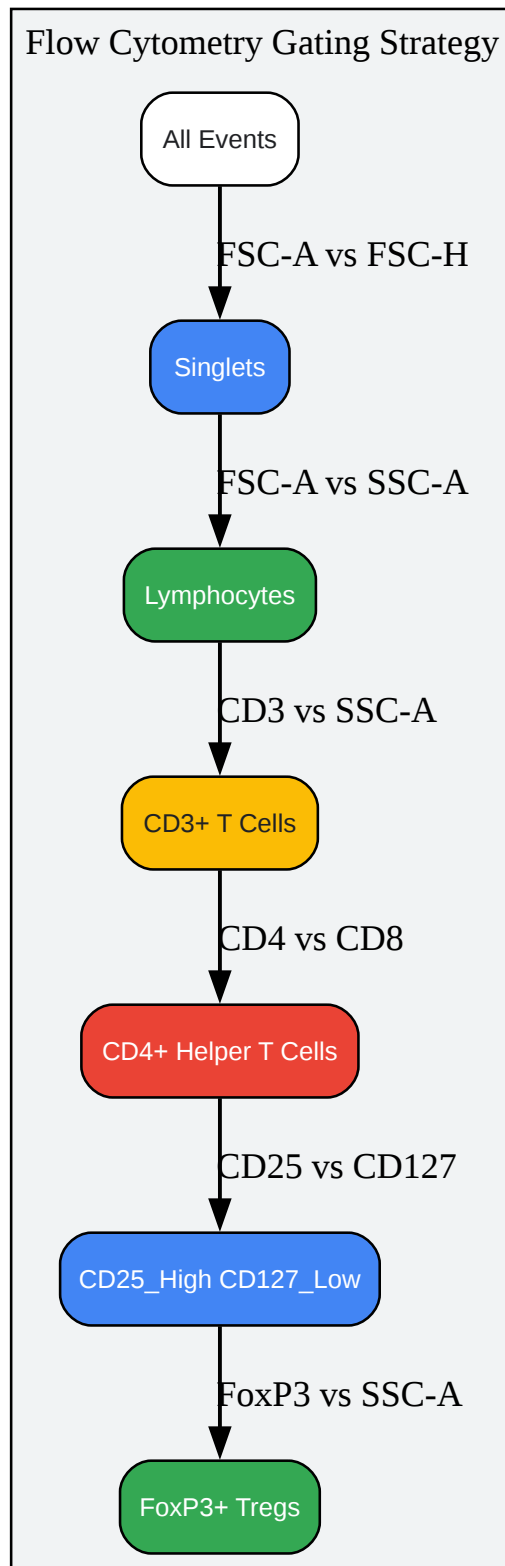
5-ASA Concentration	Percentage of FoxP3 <sup>+</sup> cells within CD4 <sup>+</sup> T cells (Mean $\pm$ SEM)
0 $\mu\text{M}$ (Control)	15.2 $\pm$ 1.1%
100 $\mu\text{M}$	20.5 $\pm$ 1.5%
250 $\mu\text{M}$	28.3 $\pm$ 2.0%
500 $\mu\text{M}$	35.1 $\pm$ 2.5%

## Mandatory Visualizations



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**Figure 2:** Experimental workflow for measuring Treg induction.



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**Figure 3:** Flow cytometry gating strategy for Treg identification.

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## References

- 1. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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